molecular formula C25H46N2O7 B15136472 Gageotetrin A

Gageotetrin A

Katalognummer: B15136472
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: BMMGKKOOKSVEEE-IWORHSITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Gageotetrin A is synthesized through a hybrid biosynthesis pathway involving post-translational modifications such as lipidation. The preparation of this compound involves the use of specific reagents and conditions to achieve the desired structure. For instance, the preparation of the (S)- and ®-MTPA esters of 3-hydroxy fatty acids involves dissolving the compound in pyridine and stirring at room temperature .

Analyse Chemischer Reaktionen

Gageotetrin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Gageotetrin A has a wide range of scientific research applications In chemistry, it is used as a model compound for studying antimicrobial peptides In biology, it is studied for its antibacterial and antifungal propertiesIn industry, it can be used as a preservative or a biocontrol agent .

Wirkmechanismus

The mechanism of action of Gageotetrin A involves disrupting the integrity of microbial cell membranes. It achieves this by interacting with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is similar to other antimicrobial peptides, which target the cell membrane to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Gageotetrin A is unique due to its simpler molecular design compared to other antimicrobial peptides like daptomycin. Similar compounds include gageotetrin B, gageopeptides A-D, and peptide F3. These compounds share similar antimicrobial properties but differ in their specific structures and mechanisms of action .

Biologische Aktivität

Gageotetrin A is a linear lipopeptide derived from the marine bacterium Bacillus subtilis. It belongs to a class of compounds known for their antimicrobial properties and has garnered attention due to its non-cytotoxic nature. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential applications in agriculture and medicine.

Structure and Classification

This compound is part of the Gageotetrins A-C series, which are characterized by their unique linear structure composed of di- and tetrapeptides linked to a fatty acid chain. The molecular design of this compound is simpler compared to other lipopeptides like daptomycin, which is an FDA-approved antibiotic .

Efficacy Against Pathogens

This compound exhibits significant antimicrobial activity against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.01 to 0.06 μM , indicating strong potency against microorganisms without cytotoxic effects on human cells (GI50 > 30 μg/ml) .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)Type of Activity
Staphylococcus aureus0.01Bactericidal
Escherichia coli0.03Bactericidal
Candida albicans0.05Fungicidal
Magnaporthe oryzae1.5Fungicidal

The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes, similar to other lipopeptides. This mechanism leads to increased permeability, resulting in cell lysis and death. Furthermore, studies suggest that this compound may inhibit key biosynthetic pathways in pathogens, such as the synthesis of peptidoglycan in bacteria and chitin in fungi .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, this compound has demonstrated potent inhibitory effects on the growth of Magnaporthe oryzae, a significant fungal pathogen affecting wheat crops. The application of this compound resulted in complete inhibition of conidia formation and germination .
  • Field Trials : Field studies have indicated that this compound can effectively suppress wheat blast disease caused by M. oryzae, showcasing its potential as a biocontrol agent in agricultural practices .
  • Synergistic Effects : Research has shown that when combined with other lipopeptides, such as gageopeptides, this compound exhibits enhanced antimicrobial activity, suggesting potential for synergistic formulations in therapeutic applications .

Eigenschaften

Molekularformel

C25H46N2O7

Molekulargewicht

486.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1

InChI-Schlüssel

BMMGKKOOKSVEEE-IWORHSITSA-N

Isomerische SMILES

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)O

Kanonische SMILES

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.